

Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide

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Compound of Interest

Compound Name: 2-amino-N-(3-hydroxypropyl)benzamide

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Abstract

This document provides a detailed protocol for the synthesis of **2-amino-N-(3-hydroxypropyl)benzamide**, a versatile intermediate in pharmaceutical and materials science research. The synthesis is achieved through the reaction of isatoic anhydride with 3-amino-1-propanol, a reliable and efficient method for the preparation of 2-aminobenzamide derivatives. This protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, safety precautions, and methods for product purification and characterization.

Introduction

2-aminobenzamide derivatives are a significant class of compounds in medicinal chemistry, often serving as key building blocks for the synthesis of various heterocyclic systems, including quinazolinones, benzodiazepines, and other biologically active molecules. The title compound, **2-amino-N-(3-hydroxypropyl)benzamide**, incorporates a hydrophilic hydroxypropyl side chain, which can be valuable for modulating the pharmacokinetic properties of drug candidates. The presented synthesis route via isatoic anhydride is a widely used and straightforward method, characterized by its operational simplicity and generally good yields. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl group of isatoic

anhydride, followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.

Data Presentation

Table 1: Physicochemical Properties of Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density	Solubility
Isatoic Anhydride	C ₈ H ₅ NO ₃	163.13	White to off-white solid	243 (decomposes)	N/A	N/A	Soluble in DMF and DMSO
3-Amino-1-propanol	C ₃ H ₉ NO	75.11[1]	Clear, colorless to pale yellow liquid[2]	10-12[1]	184-187[1]	0.982 g/mL at 20 °C[1]	Miscible with water and alcohols[2]

Table 2: Expected Product Characterization

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂
Molar Mass	194.23 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Expected Yield	70-90%
Mass Spectrometry (ESI-MS) [M+H] ⁺	Predicted: 195.1128[3]

Experimental Protocols

Materials and Equipment

- Isatoic anhydride ($\geq 98\%$)
- 3-Amino-1-propanol ($\geq 99\%$)[1]
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp (254 nm)
- Glass funnel and filter paper
- Standard laboratory glassware

Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide

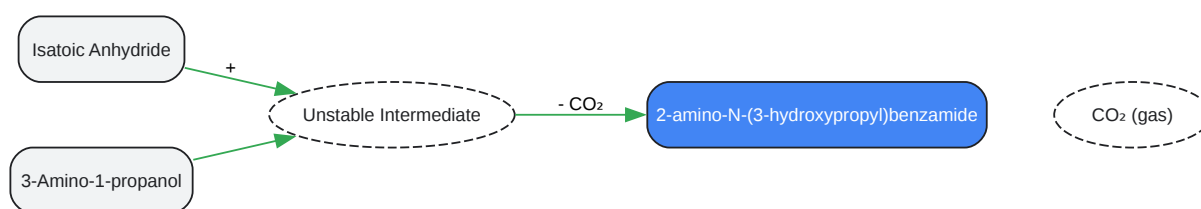
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).
- **Solvent Addition:** Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the isatoic anhydride is fully dissolved.
- **Amine Addition:** Slowly add 3-amino-1-propanol (0.83 g, 11 mmol, 1.1 equivalents) to the solution dropwise over 5-10 minutes. The reaction is exothermic, and a gentle evolution of gas (CO₂) should be observed.
- **Reaction:** Heat the reaction mixture to 80-90 °C using a heating mantle or an oil bath and maintain it at this temperature for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent. The reaction is complete when the isatoic anhydride spot has disappeared.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Pour the mixture into a separatory funnel containing 100 mL of deionized water.
 - Extract the aqueous phase with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure **2-amino-N-(3-hydroxypropyl)benzamide** as a solid.

Characterization

The purified product should be characterized by standard analytical techniques:

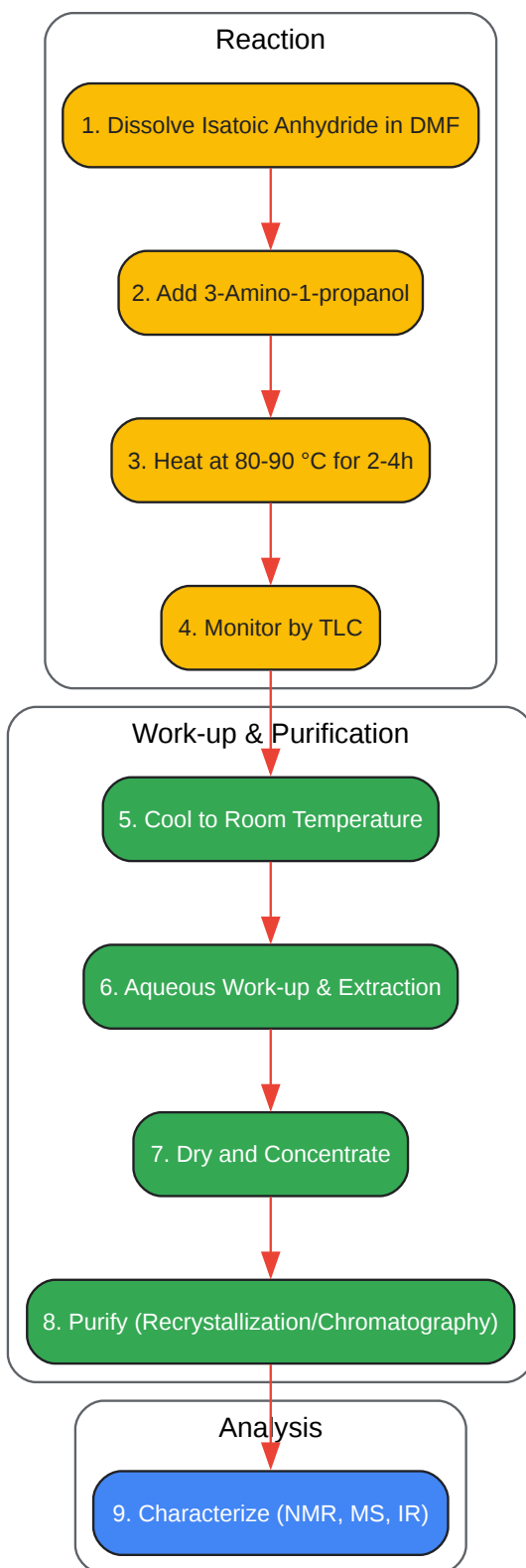
- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared Spectroscopy (IR): To identify the functional groups.

Mandatory Visualizations



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Caption: Reaction scheme for the synthesis of **2-amino-N-(3-hydroxypropyl)benzamide**.



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Caption: Experimental workflow for the synthesis and purification of the target compound.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Isatoic anhydride can be irritating to the eyes, respiratory system, and skin.
- 3-Amino-1-propanol is corrosive and can cause burns. Handle with care.
- DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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References

- 1. bmse000668 Benzamide at BMRB [bmrb.io]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - Benzamide, 2-((3-hydroxypropyl)amino)- (C₁₀H₁₄N₂O₂) [pubchemlite.lcsb.uni.lu]
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